4-Chloroquinoléine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

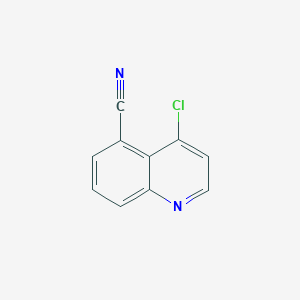

4-Chloroquinoline-5-carbonitrile is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound is characterized by a chloro group at the 4-position and a cyano group at the 5-position of the quinoline ring.

Applications De Recherche Scientifique

4-Chloroquinoline-5-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimalarial and antiviral activities.

Industry: Used in the production of dyes, catalysts, and other industrial chemicals.

Mécanisme D'action

Target of Action

4-Chloroquinoline-5-carbonitrile is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to have a wide range of biological targets, including malarial parasites, bacteria, and cancer cells

Mode of Action

For instance, chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death

Biochemical Pathways

For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death

Result of Action

Quinoline derivatives are known to have various effects, including antimalarial, antimicrobial, and anticancer activities . These effects are likely due to the interaction of the compounds with their targets and the subsequent changes in biochemical pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and yields the desired product with good purity.

Industrial Production Methods

Industrial production methods for 4-Chloroquinoline-5-carbonitrile often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, use of recyclable catalysts, and solvent-free conditions are employed to achieve these goals .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloroquinoline-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Cyclization Reactions: It can undergo cyclization to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Condensing Agents: Such as acetic anhydride for condensation reactions.

Catalysts: Such as titanium dioxide for photocatalytic reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Chloroquinoline-5-carbonitrile include:

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Camptothecin: An anticancer agent with a quinoline-based structure.

Mepacrine: Another antimalarial drug with a quinoline core.

Uniqueness

4-Chloroquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and cyano groups allows for versatile chemical modifications and enhances its potential as a precursor for various bioactive compounds.

Activité Biologique

4-Chloroquinoline-5-carbonitrile is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

4-Chloroquinoline-5-carbonitrile is a derivative of quinoline, characterized by the presence of a chloro group at the 4-position and a cyano group at the 5-position. Its chemical structure can be represented as follows:

- Molecular Formula : C10H6ClN

- Molecular Weight : 191.62 g/mol

The biological activity of 4-Chloroquinoline-5-carbonitrile is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : Similar to other quinoline derivatives, it inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death .

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting differentiation. It has been particularly effective against various cancer cell lines, including lung, colorectal, and breast cancer .

Antimicrobial Activity

Research indicates that 4-Chloroquinoline-5-carbonitrile exhibits significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 4-Chloroquinoline-5-carbonitrile. The compound was evaluated against several cancer cell lines, with notable findings summarized in Table 1:

| Cell Line | IC50 (µM) | Comparison to DCF |

|---|---|---|

| A549 (Lung) | 44.34 | More active |

| HeLa (Cervical) | 30.92 | More active |

| Lovo (Colorectal) | 28.82 | More active |

| MDA-MB231 (Breast) | 26.54 | Comparable |

These results indicate that the compound not only inhibits cell viability but also shows promise as a lead compound for further drug development.

Study on Anticancer Efficacy

A study conducted on various novel chloroquinoline derivatives, including 4-Chloroquinoline-5-carbonitrile, demonstrated significant anticancer activity across multiple cell lines. The mechanism involved inhibition of the PI3K pathway, crucial for cancer cell survival and proliferation . The study highlighted that compounds with modifications at specific positions exhibited enhanced activity, suggesting a structure-activity relationship that could guide future synthesis efforts.

Propriétés

IUPAC Name |

4-chloroquinoline-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFLCFMMESPBGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624054 |

Source

|

| Record name | 4-Chloroquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132586-14-2 |

Source

|

| Record name | 4-Chloroquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.